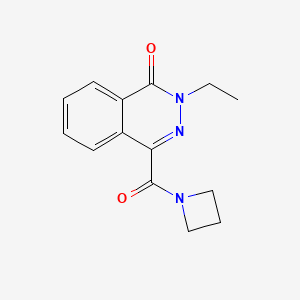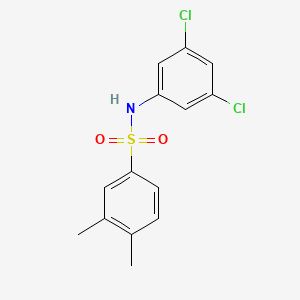
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor involves the inhibition of the PARP enzyme, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a CK2 inhibitor involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor and CK2 inhibitor have been studied extensively. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. CK2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its synthetic accessibility, its potential applications in various fields of scientific research, and its ability to inhibit the PARP enzyme and CK2 protein kinase. The limitations of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide. These include the development of more efficient and selective synthesis methods, the determination of its optimal dosage and administration for clinical use, the study of its potential applications in other fields of scientific research, and the development of more potent PARP inhibitors and CK2 inhibitors based on its structure. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Synthesemethoden
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide can be synthesized using different methods, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The Buchwald-Hartwig amination method involves the reaction of 2-fluoroaniline with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Suzuki-Miyaura coupling method involves the reaction of 2-fluorophenylboronic acid with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Sonogashira coupling method involves the reaction of 2-fluoroiodobenzene with 4-methyl-7-iodo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. It has been studied as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has also been studied as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBEWSJVKAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)



![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)


